molecular formula C18H20N2O3S B1674862 Liranaftate CAS No. 88678-31-3

Liranaftate

Cat. No. B1674862
CAS RN: 88678-31-3
M. Wt: 328.4 g/mol
InChI Key: GTLOCRWOJSGVDM-UHFFFAOYSA-N
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Description

Liranaftate, also known by the trade name Zefnart, is a topical antifungal drug . It is used as a 2% cream to treat tinea pedis (athlete’s foot), tinea corporis (ringworm), and tinea cruris (jock itch) . It was approved for use in Japan in August 2000 .


Synthesis Analysis

Liranaftate is synthesized from 2,6-dichloropyridine and 5,6,7,8-tetrahydro-2-naphthol . A substitution reaction occurs between 6-methoxy-2-methylaminopyridine and 5,6,7,8-tetrahydro-2-naphthyl-sulfuryl chloride, catalyzed by K2CO3, to generate liranaftate . The method has advantages such as mild conditions, simple operation, easy isolation, high yield, and environmental benignity .


Molecular Structure Analysis

The molecular formula of Liranaftate is C18H20N2O2S . The Liranaftate molecule contains a total of 45 bonds, including 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, and 1 ten-membered ring .


Chemical Reactions Analysis

Liranaftate is a thiocarbamate and squalene epoxidase inhibitor with antifungal activity . It is stable if stored as directed and should be protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .


Physical And Chemical Properties Analysis

Liranaftate has a density of 1.2±0.1 g/cm3, a boiling point of 462.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 95.7±0.3 cm3, and it has a polar surface area of 67 Å2 .

Scientific Research Applications

Efficacy and Safety in Treating Tinea Infections

Liranaftate, a topical antifungal agent, has demonstrated significant effectiveness and safety in treating tinea pedis (athlete's foot) and tinea corporis & cruris (ringworm of the body and jock itch). A study involving 1,100 patients showed that 2% Liranaftate ointment had an 87.65% curative effectiveness rate for tinea corporis & cruris and a 96.55% rate after follow-up, with a low incidence of adverse reactions, highlighting its value for clinical application (Akebaier Sulaiman et al., 2017).

Comparison with Other Treatments

In a randomized double-blind vehicle-controlled clinical trial, Liranaftate cream was compared to a control for treating tinea cruris and tinea corporis. The study found no significant differences in clinical efficacy between the Liranaftate and control groups, suggesting that Liranaftate is as effective as other treatments in managing these conditions (Y. Sen, 2006).

Therapeutic Effectiveness

Another study evaluated the therapeutic effect of Liranaftate cream in treating tinea manuum (hand fungus), pedis, and tinea corporis & cruris. It concluded that Liranaftate 2% cream is effective and safe, with an 87.50% effective rate at the end of treatment and 97.50% two weeks post-treatment, making it recommendable for treating these fungal infections (Chen Wen-jing, 2008).

Multicenter Study on Tinea Cruris and Tinea Corporis

A multicenter randomized double-blind trial assessed the efficacy and safety of 2% Liranaftate cream for tinea cruris and tinea corporis treatment. The study observed significant therapeutic effectiveness with a high cure rate and mycological cure rate, indicating Liranaftate's value in treating these conditions without significant adverse effects (Tao Su-jiang, 2007).

Safety And Hazards

Liranaftate is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . The incidence rate of adverse reactions for 2% liranaftate ointment was found to be 1.86% .

Future Directions

Liranaftate has shown excellent fungistatic activity against the conidia of T. rubrum . Its antifungal activity is 8 times as high as that of Tolnaftate . The curative effect of 2% liranaftate ointment is safe and obvious in treating tinea pedis and tinea corporis & cruris, so it is valuable for clinical popularization and application .

properties

IUPAC Name

O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHPQNGOVQYUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046470
Record name Liranaftate
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liranaftate

CAS RN

88678-31-3
Record name Liranaftate
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Record name Liranaftate [INN]
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Record name Liranaftate
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Record name Liranaftate
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Record name LIRANAFTATE
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Synthesis routes and methods

Procedure details

5,6,7,8-tetrahydro-2-naphthol (1.48 g, 10 mmol) was dissolved in 10 ml of DMF, after which crushed sodium hydroxide (0.60 g, 15 mmol) was added, then stirred for 10 minutes at room temperature. Next, sodium 6-methoxy-2-methylaminopyridine dithiocarbamate (2.36 g, 10 mmol) was added and the result stirred for 10 minutes. The solution was ice-cooled to 10° C., and dibromomethane (1.74 g, 10 mmol) was added dropwise for 5 minutes, and stirred for 1 hour at room temperature. 100 ml of ethyl acetate were added to the reaction solution to extract, and the organic layer was washed with water. The organic layer was dried with anhydrous magnesium sulfate, then the magnesium sulfate was filtered out. Upon concentrating the filtrate under reduced pressure, an oily residue was obtained. This was purified by column chromatography (hexane:ethyl acetate=20:1), to obtain 1.91 g (yield 58%) of the titled compound in the form of colorless crystals.
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
sodium 6-methoxy-2-methylaminopyridine dithiocarbamate
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
1.74 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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